1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione
Descripción
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-dione derivative featuring two distinct substituents:
- Position 1: A 1,2,4-oxadiazole ring substituted at position 3 with a 3,4-dimethoxyphenyl group, linked via a methyl bridge to the quinazoline core.
- Position 3: A 3-methoxypropyl chain.
The quinazoline-dione scaffold is associated with diverse biological activities, including kinase inhibition and anticancer properties. The 3,4-dimethoxyphenyl group enhances hydrophilicity, while the 3-methoxypropyl chain introduces conformational flexibility. Calculated molecular formula: C₂₃H₂₅N₄O₆ (MW: 453.5 g/mol).
Propiedades
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6/c1-30-12-6-11-26-22(28)16-7-4-5-8-17(16)27(23(26)29)14-20-24-21(25-33-20)15-9-10-18(31-2)19(13-15)32-3/h4-5,7-10,13H,6,11-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMPQDSMCNZIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Key Structural Differences and Implications
Compound A: Target Compound
- Oxadiazole substituent : 3,4-dimethoxyphenyl (electron-donating groups).
- Quinazoline-3 substituent : 3-methoxypropyl (flexible ether chain).
- Molecular formula : C₂₃H₂₅N₄O₆.
- Properties : Higher polarity due to methoxy groups; improved solubility but reduced lipophilicity (estimated logP: 1.8).
Compound B: 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
- Oxadiazole substituent : 2-chlorophenyl (electron-withdrawing group).
- Quinazoline-3 substituent : Furfuryl (aromatic heterocycle).
- Molecular formula : C₂₂H₁₅ClN₄O₄ (MW: 434.8 g/mol).
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound's quinazoline-dione and oxadiazole moieties suggest multistep synthesis, likely involving cyclocondensation and alkylation. For example, analogous quinazoline-dione derivatives are synthesized via cyclocondensation of carbohydrazides in phosphorous oxychloride, followed by hydrolysis and alkylation with chloromethyl-oxadiazoles . Optimization may involve adjusting solvent polarity (e.g., using DMF for better solubility), temperature control during cyclization (60–100°C), and stoichiometric ratios of intermediates. Monitoring via TLC or HPLC is critical to minimize by-products.
Q. What spectroscopic and chromatographic techniques are recommended for structural validation?
- Methodological Answer :
- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1700 cm⁻¹ for quinazoline-dione) and C-O-C vibrations (1250–1050 cm⁻¹ for methoxy groups) .
- NMR : Use - and -NMR to resolve methylene protons adjacent to oxadiazole (δ ~4.5–5.5 ppm) and methoxypropyl side chains (δ ~3.2–3.8 ppm). Compare with reported shifts for similar oxadiazole-quinazoline hybrids .
- HPLC-MS : Ensure >95% purity using reverse-phase C18 columns and electrospray ionization (ESI-MS) for molecular ion verification.
Q. How is the compound’s solubility and stability assessed under experimental conditions?
- Methodological Answer : Perform solubility screens in DMSO, PBS, and ethanol using nephelometry. Stability studies in buffer (pH 4–9) at 25°C/37°C over 48–72 hours, monitored via UV-Vis spectroscopy (λmax ~270–300 nm for aromatic systems). For oxidative stability, use H₂O₂ or Fe²⁺/ascorbate systems .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Dose-Response Analysis : Test across a wide concentration range (0.1–100 µM) to identify therapeutic windows.
- Selectivity Index (SI) : Compare IC₅₀ values for antimicrobial (e.g., bacterial MIC) vs. mammalian cell cytotoxicity (e.g., HepG2 cells). SI >10 indicates specificity .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics to differentiate pathways affected in microbial vs. eukaryotic cells.
Q. What strategies are effective for improving metabolic stability without compromising activity?
- Methodological Answer :
- Structural Modifications : Replace metabolically labile groups (e.g., methoxypropyl with cyclopropylmethoxy) to reduce CYP450-mediated oxidation.
- Prodrug Design : Introduce ester or amide prodrug moieties at the quinazoline-dione’s N-3 position, as seen in triazole derivatives .
- In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH to identify major metabolites via LC-MS/MS.
Q. How can computational methods guide SAR studies for this compound?
- Methodological Answer :
- Docking Studies : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability.
- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and H-bond acceptors. Train models with bioactivity data from analogs .
- ADMET Prediction : Use SwissADME or pkCSM to predict permeability (Caco-2), CYP inhibition, and hERG liability.
Data Contradiction and Experimental Design
Q. How to address discrepancies in reported synthetic yields for similar compounds?
- Methodological Answer :
- Reaction Monitoring : Use in situ FT-IR or Raman spectroscopy to track intermediate formation (e.g., oxadiazole ring closure).
- By-Product Analysis : Isolate and characterize side products (e.g., via preparative HPLC) to identify competing pathways (e.g., over-alkylation).
- Scale-Up Protocols : Test reproducibility under controlled conditions (e.g., flow chemistry for exothermic steps) .
Q. What experimental controls are critical in bioactivity assays to ensure reproducibility?
- Methodological Answer :
- Positive/Negative Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only controls (e.g., DMSO <1%).
- Cell Viability Assays : Use resazurin or MTT to confirm cytotoxicity thresholds.
- Blinding : Implement double-blinded scoring in antimicrobial disk diffusion assays to reduce bias .
Methodological Resources
- Synthetic Protocols : Cyclocondensation in POCl₃ , alkylation with chloromethyl-oxadiazoles .
- Analytical Tools : Potentiometric titrations for pKa determination , MD simulations for target binding .
- Data Sources : Exclude non-peer-reviewed platforms (e.g., BenchChem) per user constraints.
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